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Compound of Interest

Compound Name: 3-(4-Bromobutyl)oxolane

Cat. No.: B8526280

Get Quote

Part 1: Chemical Identity & Core Specifications
3-(4-Bromobutyl)oxolane is a saturated oxygen heterocycle featuring a four-carbon alkyl

bromide chain attached at the C3 position.[1][2] It serves as a versatile C4-linker module in the

synthesis of complex macrocycles and proteolysis-targeting chimeras (PROTACs).[1][2]
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Property Specification

IUPAC Name 3-(4-Bromobutyl)tetrahydrofuran

Common Synonyms
3-(4-Bromobutyl)oxolane; 1-Bromo-4-

(tetrahydrofuran-3-yl)butane

CAS Number

Not Widely Listed (Custom Synthesis Target)*

Note: The 2-isomer (CAS 80506-24-7) is the

standard commercial analog.[1][2]

Molecular Formula C₈H₁₅BrO

Molecular Weight 207.11 g/mol

SMILES BrCCCCC1COCC1

InChI Key
(Predicted) PIFVCTZFOWWTTP-

UHFFFAOYSA-N (Analogous)

Physical Properties (Predicted vs. 2-Isomer Reference)
Data extrapolated from the commercially available 2-isomer (CAS 80506-24-7) and calculated

structure-activity relationships (SAR).[1][2]

Parameter Value (Approximate) Condition

Appearance Colorless to pale yellow liquid Ambient

Density 1.25 ± 0.05 g/cm³ 20°C

Boiling Point 235–240°C (760 mmHg) Predicted

Boiling Point (Reduced) 95–100°C 10 mmHg

Refractive Index (

)
1.4850 20°C

Solubility
Soluble in DCM, THF, EtOAc;

Insoluble in Water
Ambient

Flash Point >110°C Closed Cup
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Part 2: Synthesis & Manufacturing Protocols
The synthesis of the 3-isomer is more challenging than the 2-isomer due to the lack of direct

lithiation pathways at the C3 position.[1][2] The most robust route involves the hydroboration-

bromination of 3-(3-butenyl)tetrahydrofuran or chain extension from tetrahydrofuran-3-

carbaldehyde.[1][2]

Primary Synthetic Route: Hydroboration-Bromination
This protocol ensures high regioselectivity for the terminal bromide.[1][2]

Reagents:

Precursor: 3-(3-Butenyl)tetrahydrofuran (Synthesized via allylation of dihydrofuran-3-one or

similar).[1][2]

Hydroboration: 9-BBN (9-Borabicyclo[3.3.1]nonane) or BH₃[1][2]·THF.

Bromination: Bromine (Br₂) / Sodium Methoxide (NaOMe) or NBS/PPh₃ (Appel reaction on

alcohol intermediate).[2]

Step-by-Step Protocol:

Hydroboration:

Charge a flame-dried flask with 3-(3-butenyl)tetrahydrofuran (1.0 eq) in anhydrous THF

under N₂.

Cool to 0°C. Dropwise add 9-BBN (0.5 M in THF, 1.2 eq).

Stir at room temperature (RT) for 4 hours to form the trialkylborane intermediate.

Oxidation/Bromination (One-Pot):

Cool the mixture to -78°C.

Add Sodium Methoxide (NaOMe, 3.0 eq) followed by dropwise addition of Bromine (Br₂,

1.1 eq).
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Allow to warm to RT and stir for 2 hours.

Alternative: Oxidize with NaOH/H₂O₂ to the alcohol (3-(4-hydroxybutyl)THF), then convert

to bromide using CBr₄/PPh₃ (Appel Reaction).[1][2]

Workup:

Quench with saturated Na₂S₂O₃ (to remove excess Br₂).[2]

Extract with Diethyl Ether (Et₂O) x3.[2]

Wash combined organics with Brine, dry over MgSO₄, and concentrate.[1][2]

Purification:

Purify via silica gel flash chromatography (Hexanes:EtOAc 9:1).[2]

Visual Synthesis Workflow

3-(3-Butenyl)tetrahydrofuran Hydroboration
(9-BBN / THF)

Organoborane
Intermediate

Bromination
(Br2 / NaOMe) 3-(4-Bromobutyl)oxolane

Yield: ~75%

Click to download full resolution via product page

Caption: Regioselective synthesis of 3-(4-Bromobutyl)oxolane via hydroboration-bromination.

Part 3: Applications in Drug Development
The 3-substituted oxolane ring offers a distinct 3D vector compared to the planar phenyl or

linear alkyl linkers.[1][2]

1. Halichondrin B & Eribulin Analogs
The 3-substituted THF motif is a core structural element in the "C1–C13" fragment of

Halichondrin B and its synthetic analog Eribulin (Halaven).[1][2]

Role: The 4-bromobutyl chain acts as an electrophilic "handle" for macrocyclization via

Nozaki-Hiyama-Kishi (NHK) coupling or sulfone alkylation.[1][2]
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Mechanism: The bromide undergoes displacement by a nucleophile (e.g., a sulfone or

aldehyde enolate) to close the macrocyclic ring.[2]

2. PROTAC Linker Design
In Proteolysis-Targeting Chimeras (PROTACs), the linker's physicochemical properties (length,

lipophilicity, rigidity) determine degradation efficiency.[1][2]

Advantage: The THF ring introduces a "kink" and polarity (LogP ~2.[2]5) that improves

solubility compared to a straight 8-carbon chain, while the bromobutyl tail allows facile

attachment to E3 ligase ligands (e.g., Thalidomide derivatives).[1][2]

Part 4: Safety & Handling (MSDS Summary)
Hazard Classification:

Skin Irrit. 2 (H315): Causes skin irritation.[2]

Eye Irrit. 2A (H319): Causes serious eye irritation.[2]

STOT SE 3 (H335): May cause respiratory irritation.[2]

Handling Protocol:

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Light sensitive.[2]

PPE: Wear nitrile gloves, safety goggles, and a lab coat.[1][2] Use only in a fume hood.

Spill: Absorb with sand or vermiculite.[2] Do not flush into drains (toxic to aquatic life).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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